molecular formula C15H19N3O3S B12935583 (1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol CAS No. 178979-12-9

(1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol

Cat. No.: B12935583
CAS No.: 178979-12-9
M. Wt: 321.4 g/mol
InChI Key: LPVSRZWBDDAOOG-UHFFFAOYSA-N
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Description

This compound belongs to the nitroimidazole family, characterized by a 1H-imidazole core substituted with a 3-nitrophenylthio group at position 5, an isopropyl group at position 4, and an ethyl group at position 1. Its synthesis likely involves chlorination or sulfonation reactions followed by substitution, as seen in analogous imidazole derivatives .

Properties

CAS No.

178979-12-9

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

[1-ethyl-5-(3-nitrophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C15H19N3O3S/c1-4-17-13(9-19)16-14(10(2)3)15(17)22-12-7-5-6-11(8-12)18(20)21/h5-8,10,19H,4,9H2,1-3H3

InChI Key

LPVSRZWBDDAOOG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1SC2=CC=CC(=C2)[N+](=O)[O-])C(C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.

    Introduction of the nitrophenylthio group: This step might involve the nucleophilic substitution of a halogenated imidazole derivative with a nitrophenylthiol.

    Addition of the ethyl and isopropyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Reduction of the nitro group: This can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenated imidazole derivatives and nucleophiles like thiols or amines.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Substituent Analysis

The table below compares key structural and physicochemical properties of the target compound with related imidazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
(1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol (Target) N1: Ethyl; C4: Isopropyl; C5: 3-Nitrophenylthio; C2: -CH2OH C16H20N3O3S 334.41 g/mol Polar hydroxymethyl group; nitro-thioaryl substitution
{4-(1-Methylethyl)-5-[(3-nitrophenyl)sulfanyl]-1-allyl-1H-imidazol-2-yl}methanol N1: Allyl; C4: Isopropyl; C5: 3-Nitrophenylthio; C2: -CH2OH C16H19N3O3S 333.40 g/mol Allyl group at N1; similar electronic profile to target compound
{1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol N1: Methyl; C4: Phenylsulfonylmethyl; C5: Nitro; C2: -CH2OH C12H13N3O5S 311.31 g/mol Sulfonyl group enhances electron-withdrawing effects
5-Methyl-2-phenyl-1H-imidazole-4-methanol C4: -CH2OH; C5: Methyl; C2: Phenyl C11H12N2O 188.23 g/mol Simpler structure; lacks nitro or thioaryl groups
(2-Methyl-5-nitro-1H-imidazol-1-yl)methanol derivatives N1: Varied (styryl, alkyl); C2: -CH2OH; C5: Nitro Variable Variable Nitro group at C5; structural flexibility for antimicrobial applications

Physicochemical and Electronic Properties

  • Polarity: The hydroxymethyl group increases solubility in polar solvents compared to non-hydroxylated analogs (e.g., 5-methyl-2-phenyl-1H-imidazole-4-methanol) .
  • Electron Effects : The 3-nitrophenylthio group at C5 introduces strong electron-withdrawing effects, stabilizing the imidazole ring and influencing reactivity in nucleophilic substitutions .

Biological Activity

(1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol is a novel compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. This compound's structure includes a nitrophenylthio group, which may contribute to its pharmacological properties. The following sections will detail its biological activity, including antitumor, antibacterial, and other therapeutic potentials.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C15H19N3O3S
  • CAS Number : 178979-12-9

Antitumor Activity

Research has indicated that imidazole derivatives exhibit significant antitumor properties. For instance, a related study on imidazole derivatives demonstrated that certain compounds induced apoptosis in cancer cell lines by modulating the expression of key apoptotic proteins such as Bax and Bcl-2. Specifically, compound 4f from a related study showed an IC50 value of 3.24 µM against HeLa cells, significantly inducing apoptosis compared to standard treatments like 5-FU .

CompoundIC50 (µM)Selectivity Index (Normal/Tumor Cells)
4f3.2423–46
5-FU74.69N/A
MTX42.88N/A

The selectivity index indicates that compound 4f was significantly more selective for tumor cells over normal cells, suggesting a potential for developing targeted cancer therapies.

Antibacterial Activity

Imidazole derivatives have also been evaluated for their antibacterial properties. A study highlighted that various imidazole compounds exhibited activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy was measured using the cylinder wells diffusion method, with some derivatives showing promising results comparable to standard antibiotics like Norfloxacin .

CompoundBacterial StrainZone of Inhibition (mm)
1aS. aureus15
1bE. coli17

These results indicate that this compound may possess similar or enhanced antibacterial properties compared to existing antibiotics.

The biological activity of imidazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. For example, the nitrophenylthio group may enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies

A recent investigation into the pharmacological activities of imidazole derivatives included a comprehensive analysis of their effects on apoptosis in cancer cells and their antimicrobial efficacy against pathogenic bacteria. The findings suggested that these compounds could be developed further into therapeutic agents due to their dual action against cancer and bacterial infections .

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